五硼酸钾八水合物

描述

Potassium pentaborate octahydrate (K2B10O16·8H2O) is recognized for its utility as an additive in industrial and automotive lubricants. Its particle size is crucial for achieving a stable dispersion in high-pressure lubricant applications, making the understanding of its crystal growth kinetics essential for obtaining the desired particle size distribution.

Synthesis Analysis

The synthesis of potassium pentaborate involves various chemical reactions and processes. One study detailed the growth rate investigation of potassium pentaborate octahydrate in a fluidized bed crystallizer, emphasizing the need to understand crystal growth kinetics for desired particle size distribution in lubricant applications (Gürbüz, Badem, & Bulutcu, 2005).

Molecular Structure Analysis

The molecular structure of potassium pentaborate has been elucidated through various analytical techniques. One such study using neutron diffraction data analyzed the atomic coordinates, particularly of hydrogen atoms, in potassium pentaborate tetrahydrate, providing insights into the hydrogen positions and water molecule geometry (Ashmore & Petch, 1970).

Chemical Reactions and Properties

Chemical reactions involving potassium pentaborate are complex and multifaceted. For instance, the reaction dynamics and structural derivatization of potassium complexes in organofullerene chemistry have implications for understanding the chemical behavior and properties of potassium pentaborate-related compounds (Matsuo & Nakamura, 2005).

Physical Properties Analysis

The study of potassium pentaborate's physical properties includes investigations into its crystal growth, optical, mechanical, and dielectric properties. For example, research on the growth and properties of potassium pentaborate dihydrate crystals highlights their potential for various device applications due to their stability, mechanical strength, and dielectric behavior (Ramki & Vizhi, 2019).

Chemical Properties Analysis

The chemical properties of potassium pentaborate, such as its reactions with other compounds and behavior under various conditions, are crucial for its application in different fields. The synthesis and investigation of lithium octahydrotriborate, for example, offer insights into the thermal decomposition and potential use of related borohydride compounds, including those involving potassium pentaborate (Fu et al., 2016).

科学研究应用

非线性光学应用

五硼酸钾八水合物已被用于制造高效的非线性光学单晶体,特别是 L-脯氨酸五硼酸钾八水合物 (LPPPB)。 这些晶体是在环境条件下通过缓慢蒸发技术从水溶液中生长出来的 {svg_1}. LPPPB 晶体属于单斜晶系 {svg_2}. Z 形扫描技术被用来评估 LPPPB 晶体的非线性吸收和折射行为 {svg_3}. 这种应用在光电子学、光通信、储能、数据存储和封装应用领域尤其重要 {svg_4}.

光学透明度

LPPPB 的光学透明度通过紫外-可见-近红外光谱技术进行分析。 它表现出 92.7% 的标题化合物的透明度,具有 6.4 eV 的宽带隙 {svg_5}. 这种高透射率和较低的折射率使 LPPPB 适合于抗反射应用 {svg_6}.

振动分析

通过 FTIR 技术,可以很好地确定不同类型的振动,例如对称伸缩、非对称伸缩、摆动、摇摆、分子内氢键相互作用和剪切振动 {svg_7}. 这使得五硼酸钾八水合物在振动光谱学研究中非常有用。

显微硬度研究

LPPPB 晶体的硬度值通过显微硬度研究计算得出 {svg_8}. 这种性质在材料硬度是关键因素的各种应用中很有用。

热分析

通过同时 TG-DSC 分析证明了 LPPPB 晶体在非线性光学器件应用中的可靠性 {svg_9}. 这使其成为各种线性和非线性应用的有希望的候选者。

晶体生长动力学

已经研究了外部电势对五硼酸钾八水合物晶体生长速率的影响 {svg_10}. 发现五硼酸钾八水合物的总体生长速率呈线性变化 {svg_11}. 这种应用在晶体学和材料科学领域尤其重要。

安全和危害

未来方向

Potassium pentaborate octahydrate has been used in the synthesis of L-Proline Potassium pentaborate octahydrate single crystals, which have potential applications in the field of optoelectronics, optical communication, energy storage, and data storage . The semiorganic crystal has both organic and inorganic quality, making it a promising candidate for various linear and nonlinear applications .

作用机制

Target of Action

Potassium pentaborate octahydrate primarily targets the potassium channels in cells . These channels play a crucial role in maintaining the electrochemical gradients across the cell membrane, which are essential for normal cellular functions such as nerve transmission, muscle contraction, and kidney function .

Mode of Action

Potassium pentaborate octahydrate interacts with its targets by inhibiting repolarizing potassium currents . This inhibition prolongs the action potential duration, leading to an increase in the effective refractory period (ERP) . The compound’s interaction with potassium channels can also lead to changes in the transmembrane electrochemical gradients .

Biochemical Pathways

The compound’s action affects the potassium homeostasis pathway . This pathway is responsible for maintaining the balance of potassium in the body. Alterations in this pathway can lead to conditions such as hypokalemia (low potassium) or hyperkalemia (high potassium) .

Pharmacokinetics

It is known that potassium is absorbed via passive diffusion, primarily in the small intestine . About 90% of ingested potassium is absorbed and used to maintain its normal intracellular and extracellular concentrations . Potassium is excreted primarily in the urine .

Result of Action

The molecular and cellular effects of potassium pentaborate octahydrate’s action include changes in the action potential duration and ERP . These changes can affect the excitability of cells, particularly neurons and muscle cells . Additionally, the compound’s action can lead to alterations in the transmembrane electrochemical gradients .

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium pentaborate octahydrate. For instance, the growth rates of potassium pentaborate octahydrate crystals can be influenced by an external potential . Additionally, the compound’s action can be affected by the intensity of mixing and cooling rates during crystallization .

属性

IUPAC Name |

dipotassium;[bis(oxoboranyloxy)boranyloxy-oxoboranyloxyboranyl]oxy-[[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyboranyl]oxyborinate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B10O16.2K.8H2O/c11-1-18-6(16)23-9(21-4-14)24-7(17)25-10(22-5-15)26-8(19-2-12)20-3-13;;;;;;;;;;/h;;;8*1H2/q-2;2*+1;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTXIARPFKLBPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

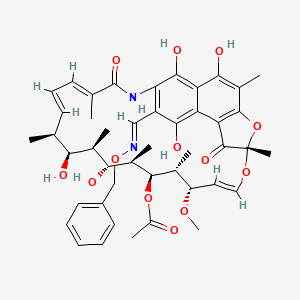

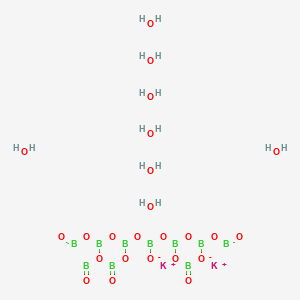

Canonical SMILES |

B(=O)OB([O-])OB(OB=O)OB([O-])OB(OB=O)OB(OB=O)OB=O.O.O.O.O.O.O.O.O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B10H16K2O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12229-13-9 | |

| Record name | Boron potassium oxide (B5KO8), tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | potassium pentaborate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the optimal conditions for crystallizing potassium pentaborate octahydrate from bittern, and what is the potential yield?

A1: Research suggests that the optimal conditions for potassium pentaborate octahydrate crystallization from bittern are achieved at a temperature of 15°C using a sodium pentaborate solution pre-saturated at 25°C []. Under these conditions, approximately 65% of the potassium content in the bittern can be recovered as potassium pentaborate octahydrate crystals []. This method presents a promising avenue for potassium recovery from this industrial byproduct.

Q2: Besides its potential use in potassium recovery, are there other applications for potassium pentaborate octahydrate?

A2: Yes, recent research has explored the nonlinear optical properties of potassium pentaborate octahydrate []. Specifically, L-Proline potassium pentaborate octahydrate (LPPPB) single crystals have shown promise for optical limiting applications []. This highlights the material's potential in advanced optical technologies.

Q3: Is there any research available on alternative methods for producing potassium pentaborate octahydrate?

A3: While specific details are limited, a study mentions the determination of production conditions for potassium pentaborate octahydrate []. Further investigation into this research could reveal alternative synthesis routes and potentially lead to more efficient production methods.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。